1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
Description
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a structurally complex dihydropyrimidine (DHPM) derivative. Its core DHPM skeleton is substituted with:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked via an ethylamino bridge.
- A (2E)-2-[(4-methoxyphenyl)imino]ethyl moiety at position 4.
- A carbonitrile group at position 5.
DHPM derivatives are renowned for their broad pharmacological activities, including antibacterial, antiviral, and antitumor properties . The trifluoromethyl and methoxy substituents in this compound suggest enhanced lipophilicity and electronic effects, which are critical for bioactivity .
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N6O2/c1-34-16-4-2-15(3-5-16)28-7-6-19-17(11-27)21(33)31-13-32(19)9-8-29-20-18(23)10-14(12-30-20)22(24,25)26/h2-5,7,10,12-13H,6,8-9H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNRHPMPMWYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CCC2=C(C(=O)N=CN2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process may include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative.
Introduction of the substituents: The chloro, trifluoromethyl, and methoxy groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues can be categorized based on substituent variations:
Pyridine and Pyrimidine Hybrids
- Hexahydroquinoline Derivatives (): These compounds feature pyridine and DHPM hybrid structures with chloro and substituted phenyl groups. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitriles exhibit antimicrobial activity, but their bicyclic framework differs from the target compound’s linear DHPM backbone .
- Quinolone Isosteres (): Derivatives combining DHPM with pyridine/pyrimidine rings, such as those in , mimic quinolone antibiotics.
Substituent-Driven Activity
- Trifluoromethyl and Chloro Groups : Compound 5c from (2-(4-(trifluoromethyl)benzylthio)-4-oxo-6-phenyl-DHPM-5-carbonitrile) demonstrates that trifluoromethyl groups enhance antibacterial activity via increased lipophilicity and metabolic stability . The target compound’s 3-chloro-5-(trifluoromethyl)pyridin-2-yl group likely amplifies similar effects.
- Methoxy Substitution: highlights that methoxy groups on phenyl rings significantly improve antimicrobial activity. The target compound’s 4-methoxyphenyl imino group aligns with this trend .
Carbonitrile-Containing Analogues
- describes 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-DHPM-5-carbonitrile, which shares the 4-methoxyphenyl and carbonitrile substituents. Its reactivity and biological activity studies suggest that the carbonitrile group stabilizes the DHPM core, enhancing interaction with biological targets .
Pharmacological Activity Comparison
Key Findings:
- Antibacterial Activity: The target compound’s pyridine and trifluoromethyl groups may synergize for DNA gyrase inhibition, similar to quinolone isosteres .
- Methoxy Enhancement : The 4-methoxyphenyl group aligns with ’s findings on improved antimicrobial potency .
- Carbonitrile Role : Stabilizes the DHPM core and may enhance target binding, as seen in .
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a novel dihydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division.
Case Study Findings:
- Cell Proliferation Inhibition : The compound demonstrated IC50 values in the low micromolar range against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). Specifically, it showed IC50 values of approximately 5 μM for MCF-7 and 7 μM for A549 cells .
- Mechanism of Action : Docking studies revealed that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This was corroborated by flow cytometry analyses which indicated increased apoptosis in treated cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent.
Research Insights:
- Cytokine Modulation : In vitro studies indicated that treatment with the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
- Animal Model Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema and inflammatory markers compared to controls .
Data Tables
| Activity Type | IC50 Value (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer | 5 | MCF-7 | Tubulin polymerization inhibition |
| Anticancer | 7 | A549 | Cell cycle arrest at G2/M phase |
| Anti-inflammatory | N/A | Macrophages | Cytokine modulation |
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrimidine-5-carbonitrile core in this compound?
The pyrimidine core can be synthesized via cyclocondensation of β-ketonitriles with urea derivatives under acidic conditions. For example, acetylation and formylation using Vilsmeier-Haack reagent (a mix of DMF and POCl₃) are effective for introducing imino and carbonyl groups (see ). Key steps include:
- Acetylation : Reacting 2-amino-pyrimidine derivatives with acetic anhydride to form acetamide intermediates.
- Formylation : Using Vilsmeier-Haack conditions to generate β-chloroenaldehyde moieties.
- Schiff base formation : Condensation with amines (e.g., 4-methoxyaniline) to install the iminoethyl group .
Q. How can structural elucidation be performed for this compound?
A combination of spectroscopic and chromatographic techniques is critical:
Q. What in vitro assays are suitable for preliminary biological evaluation?
Screen for antimicrobial or enzyme inhibitory activity using:
- Microdilution assays (MIC determination against bacterial/fungal strains).
- Kinase inhibition assays (e.g., EGFR or CDK2 targets, given structural similarity to pyrimidine-based kinase inhibitors in ).
- Cytotoxicity profiling (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can computational modeling resolve reaction mechanism ambiguities in the formation of the trifluoromethylpyridine moiety?
Quantum mechanical calculations (e.g., DFT) can map energy profiles for fluorination/chlorination steps. For example:
- Reaction path search : Use software like Gaussian or ORCA to model SNAr (nucleophilic aromatic substitution) pathways for introducing Cl/CF₃ groups (see ).
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing transition states .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
Structural derivatization is preferred over formulation additives:
Q. How to address contradictory bioactivity data across structural analogs?
Systematic SAR (structure-activity relationship) studies are essential:
Q. What green chemistry approaches optimize the synthesis of this compound?
ICReDD’s reaction design principles () recommend:
- Catalyst screening : Replace POCl₃ with BiCl₃ or ionic liquids for halogenation steps.
- Solvent-free conditions : Microwave-assisted cyclization to reduce DMF usage.
- Waste minimization : Employ continuous flow reactors for iminoethyl group installation .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Pyrimidine Carbonitrile Synthesis
| Step | Method (Evidence) | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetylation | Ac₂O, reflux (5) | H₂SO₄ (cat.), EtOH | 78 | ≥95% |
| Formylation | Vilsmeier-Haack (5) | DMF/POCl₃, 0°C | 65 | ≥98% |
| Schiff Base Formation | Et₃N, RT (5) | CH₂Cl₂ | 82 | ≥97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
